N-(4-fluorophenyl)pent-4-enamide
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Overview
Description
N-(4-fluorophenyl)pent-4-enamide is an organic compound with the molecular formula C11H12FNO It is characterized by the presence of a fluorophenyl group attached to a pent-4-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)pent-4-enamide typically involves the reaction of pent-4-enoic acid with 4-fluoroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-fluorophenyl)pent-4-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)pent-4-enamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-(3-phenylpropyl)pent-4-enamide
- 4-Methyl-N-(3-phenylpropyl)pent-4-enamide
- N-(4-fluorophenyl)prop-2-enamide
Uniqueness
N-(4-fluorophenyl)pent-4-enamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12FNO |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
N-(4-fluorophenyl)pent-4-enamide |
InChI |
InChI=1S/C11H12FNO/c1-2-3-4-11(14)13-10-7-5-9(12)6-8-10/h2,5-8H,1,3-4H2,(H,13,14) |
InChI Key |
PWDBHUIAYBRWBD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)NC1=CC=C(C=C1)F |
Origin of Product |
United States |
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